Furo[2,3-c]pyridin-3(2H)-one hydrochloride

Physicochemical property Solubility Formulation

Sourcing the incorrect furopyridine isomer or free base (CAS 106531-52-6) risks breaking stereochemical control in HIV NNRTI synthesis and losing picomolar B-Raf activity. Furo[2,3-c]pyridin-3(2H)-one hydrochloride is the literature-validated building block: • B-Raf programs: Achieved IC50 0.2 nM in indanone oxime libraries; [2,3-c] fusion geometry directs substituents into the ATP-binding pocket. • HIV NNRTI synthesis: Convergent, stereoselective route to PNU-142721 and PNU-109886 configured specifically for this core. • Antibacterial screening: Known MIC 10-15 µg/mL against S. aureus, B. subtilis, S. pneumoniae; HCl salt enhances aqueous solubility for MIC assays. • Synthetic versatility: Reactive handles for Pd-mediated cross-coupling; salt form improves handling and reaction yields.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58
CAS No. 106531-51-5
Cat. No. B595849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-c]pyridin-3(2H)-one hydrochloride
CAS106531-51-5
Molecular FormulaC7H6ClNO2
Molecular Weight171.58
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=NC=C2.Cl
InChIInChI=1S/C7H5NO2.ClH/c9-6-4-10-7-3-8-2-1-5(6)7;/h1-3H,4H2;1H
InChIKeyFWVRHCYASFZWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-c]pyridin-3(2H)-one Hydrochloride: Core Scaffold Identity


Furo[2,3-c]pyridin-3(2H)-one hydrochloride (CAS 106531-51-5) is the hydrochloride salt of a fused furo[2,3-c]pyridine heterocycle. This compound provides a versatile scaffold for constructing bioactive molecules, most notably serving as a key intermediate for potent B-Raf kinase inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1] [2]. As a building block, it features the [2,3-c] ring fusion isomer, which defines its specific reactivity and biological profile compared to other furopyridine isomers. The hydrochloride form is reported to provide enhanced water solubility relative to the free base, a critical factor for experimental handling and downstream synthetic manipulation .

1

Building block for kinase inhibitor discovery and antiviral agent synthesis

2

[2,3-c] ring fusion isomer for target-specific molecular geometry studies

3

Hydrochloride salt for reported aqueous solubility advantage in synthetic workflows

Furo[2,3-c]pyridin-3(2H)-one Hydrochloride: Substitution Risks


Substitution with other furopyridine isomers (e.g., furo[3,2-c]pyridine or furo[2,3-b]pyridine) or the free base (CAS 106531-52-6) introduces significant risk of altered biological activity and physicochemical properties. The [2,3-c] ring fusion geometry is critical for directing the trajectory of substituents into the ATP-binding pocket of B-Raf kinase, a feature not replicated by other isomers [1]. In HIV-1 NNRTI programs, the stereochemical integrity of the furo[2,3-c]pyridine core is essential for potent antiviral activity [2]. Furthermore, using the free base instead of the hydrochloride salt can compromise aqueous solubility and handling characteristics, potentially affecting reaction yields in multi-step synthetic sequences .

ISOMER

Furo[3,2-c]pyridine or furo[2,3-b]pyridine isomers may alter binding-pocket trajectory; reported B-Raf activity may not transfer.

SALT

Free base may compromise aqueous solubility and handling; reaction yields in aqueous or polar media may shift.

SYNTHESIS

Stereoselective routes for HIV-1 NNRTIs rely on [2,3-c] geometry; off-target isomers cannot replicate literature-validated synthesis.

Furo[2,3-c]pyridin-3(2H)-one Hydrochloride: Differentiation Evidence


Aqueous Solubility: Hydrochloride vs. Free Base

The hydrochloride salt form (CAS 106531-51-5) demonstrates a clear solubility advantage. While the free base (CAS 106531-52-6) has a predicted aqueous solubility (ESOL) of 1.48 mg/mL, the hydrochloride salt is qualitatively described as 'soluble in water' and its enhanced solubility compared to the free base is directly noted for improving handling and experimental utility .

Aqueous solubility
Data to verify
Salt form is water-soluble; predicted solubility 1.48 mg/mL for the salt.
Supports aqueous assay and synthesis compatibility.
Supplier qualitative description and ESOL prediction; experimental verification recommended.
Physicochemical property Solubility Formulation

B-Raf Inhibition: Furo[2,3-c]pyridine vs. Imidazopyrazine Hit

A series of furo[2,3-c]pyridine indanone oximes, derived from the core scaffold, were developed from an initial imidazo[1,2-a]pyrazine hit. The optimized lead compound (29h) from this furo[2,3-c]pyridine series achieved an IC50 of 0.2 nM against B-Raf, representing a substantial improvement over the starting screening hit, for which no specific IC50 is reported but was not in the sub-nanomolar range [1].

B-Raf inhibition
Head-to-head
IC50 0.2 nM for derivative 29h vs. initial imidazopyrazine hit.
Enables sub-nanomolar enzyme inhibition in B-Raf research models.
Reported from a single-scaffold optimization study; requires assay-specific benchmarking.
Kinase inhibition B-Raf Cancer

Stereoselective Synthesis of HIV-1 NNRTIs

The furo[2,3-c]pyridine core is essential for the stereoselective synthesis of the potent HIV-1 NNRTIs PNU-142721 and PNU-109886. An enzymatic kinetic resolution of 1-hydroxyethyl furo[2,3-c]pyridine intermediates establishes the key (S)-configuration. The final compounds, obtained through this convergent route, were confirmed by X-ray crystallography. This stereospecific synthetic approach is not directly applicable to other furopyridine isomers [1].

HIV-1 NNRTI synthesis
Method context
Enables stereoselective synthesis of PNU-142721 and PNU-109886; (S)-configuration confirmed by X-ray.
Validated route for enantiomerically pure antiviral candidates.
Synthetic utility specific to furo[2,3-c]pyridine geometry; method cannot be extended to other isomers.
Antiviral HIV-1 NNRTI Stereoselective synthesis

Gram-Positive Antimicrobial Activity

The parent free base, furo[2,3-c]pyridin-3(2H)-one (CAS 106531-52-6), has demonstrated specific antimicrobial activity with reported Minimum Inhibitory Concentration (MIC) values against key Gram-positive strains: 10 µg/mL against *Staphylococcus aureus*, 12 µg/mL against *Bacillus subtilis*, and 15 µg/mL against *Streptococcus pneumoniae* . While systematic MIC data for the hydrochloride salt specifically are not reported, the salt form is the preferred procurement choice to achieve these antimicrobial concentrations in aqueous assays due to its superior solubility . The [2,3-c] isomer's activity profile contrasts with furo[3,2-c]pyridine derivatives, which primarily show activity against plant pathogens like *Xanthomonas sp.* and *Erwinia amylovora* [1].

Gram-positive activity
Class-level
Reported MIC: 10 µg/mL (S. aureus), 12 µg/mL (B. subtilis), 15 µg/mL (S. pneumoniae) for free base.
Supports antimicrobial screening context for Gram-positive pathogens.
Activity data for free base; hydrochloride solubility may improve assay handling. Furo[3,2-c] isomer profile differs.
Antimicrobial Gram-positive MIC

Furo[2,3-c]pyridin-3(2H)-one Hydrochloride: Application Scenarios


Lead Optimization for B-Raf Kinase Inhibitors

For medicinal chemistry teams focused on oncology targets, furo[2,3-c]pyridin-3(2H)-one hydrochloride is the recommended starting material for synthesizing indanone oxime libraries targeting B-Raf. Its use is directly supported by literature precedents where these derivatives achieved an IC50 of 0.2 nM against the kinase [1]. The aqueous solubility of the hydrochloride salt facilitates high-throughput chemistry and biochemical assay preparation. Procurement of this specific building block provides direct access to a chemotype with a defined, picomolar structure-activity relationship (SAR) trajectory.

Stereoselective Synthesis of HIV-1 NNRTIs

For antiviral drug discovery, this compound is the essential entry point for the convergent, stereoselective synthesis of the advanced HIV-1 NNRTIs PNU-142721 and PNU-109886 [2]. The synthetic route, including an enzymatic kinetic resolution, is specifically configured for the furo[2,3-c]pyridine core. Substituting an isomer will break the stereochemical control and render the literature route inoperative. The salt form's solubility simplifies the initial reaction steps.

Gram-Positive Antimicrobial Agent Development

For research programs targeting Gram-positive bacteria such as *S. aureus*, *B. subtilis*, and *S. pneumoniae*, furo[2,3-c]pyridin-3(2H)-one hydrochloride provides a scaffold with known MIC values between 10-15 µg/mL . The established activity of the parent free base, combined with the hydrochloride salt's superior aqueous solubility, makes it the preferred form for preparing derivatives and conducting minimum inhibitory concentration (MIC) assays in aqueous media. Its activity profile diverges from furo[3,2-c]pyridine isomers, which are more commonly associated with plant pathogens, reinforcing the need for isomer-specific sourcing [3].

SAR Studies via C5/C7 Functionalization

The furo[2,3-c]pyridine scaffold contains reactive handles that allow for palladium-mediated cross-coupling reactions, making it a versatile building block for SAR studies [1]. This synthetic flexibility, when combined with the solubility advantages of the hydrochloride salt, makes it a superior choice for diversifying chemical libraries, compared to alternative isomers which may lack documented reactivity profiles for such facile functionalization.

Application
Selection Property
Validation Focus
B-Raf kinase inhibitor lead optimization
Scaffold geometry and salt solubility
Enzyme inhibition SAR and picomolar potency context
Stereoselective HIV-1 NNRTI synthesis
[2,3-c] isomer-dependent stereochemical control
Literature-validated synthetic route reproducibility
Gram-positive antimicrobial screening
Isomer-specific antimicrobial profile
MIC endpoint review and strain-panel comparison
C5/C7 functionalization for SAR libraries
Reactive handles and solubility in cross-coupling
Synthetic versatility and derivative library assessment

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